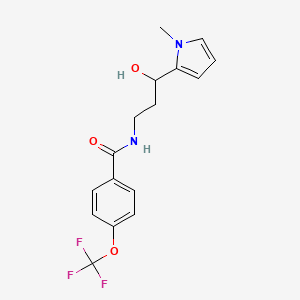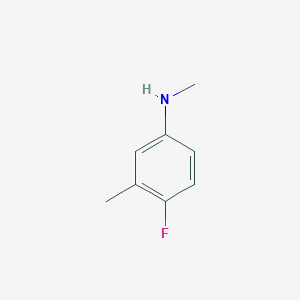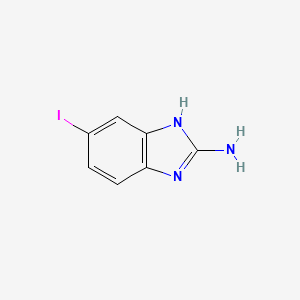![molecular formula C10H6F3NO2 B2435058 [4-氰基-3-(三氟甲基)苯基]乙酸 CAS No. 1402446-14-3](/img/structure/B2435058.png)
[4-氰基-3-(三氟甲基)苯基]乙酸
描述
[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid: is an organic compound with the molecular formula C10H6F3NO2 . It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acetic acid moiety.
科学研究应用
Chemistry: In chemistry, [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities, making it a candidate for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a phenyl ring, followed by the addition of an acetic acid moiety. One common method involves the reaction of 4-cyano-3-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the acetic acid group. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid may involve large-scale chemical reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of advanced technologies and optimized reaction conditions helps in achieving efficient and cost-effective production .
化学反应分析
Types of Reactions: [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functional derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of substituted phenyl derivatives .
作用机制
The mechanism of action of [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid depends on its specific application and the target molecules it interacts withFor example, the cyano group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties .
相似化合物的比较
- [4-Cyano-3-(trifluoromethyl)phenyl]isothiocyanate
- [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid
- [4-Cyano-3-(trifluoromethyl)phenyl]acetamide
Uniqueness: [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both cyano and trifluoromethyl groups on the phenyl ring, which impart distinct chemical properties.
属性
IUPAC Name |
2-[4-cyano-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-3-6(4-9(15)16)1-2-7(8)5-14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQXJRYBROSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2434975.png)
![1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B2434976.png)
![N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea](/img/structure/B2434977.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2434978.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide](/img/structure/B2434980.png)
![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2434981.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2434982.png)
![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434987.png)


![3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2434994.png)
![6-(pyridin-3-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2434995.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434998.png)
